![molecular formula C25H30N4O5 B2841916 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide CAS No. 899919-87-0](/img/no-structure.png)

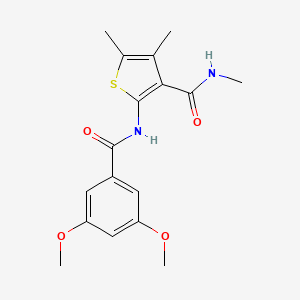

3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

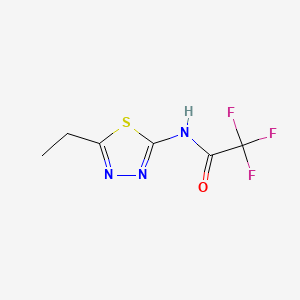

3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.

BenchChem offers high-quality 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, scientists have achieved valuable synthetic outcomes .

Polymorphism and Cocrystal Salt Formation

Background:2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA): , an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), is a potential non-steroidal anti-inflammatory drug.

Application: Researchers have synthesized 2-DCABA and studied its polymorphism. Investigating the effect of double Cl–CH₃ exchange, they aim to understand its crystal forms and potential cocrystal salt formation .

Bis-Tris Buffer in Biochemistry

Background:Bis-Tris: , also known as Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffer commonly used in biochemical and molecular biology experiments.

Application: Bis-Tris maintains pH stability in a narrow range (6.0–7.2) and is particularly useful for protein electrophoresis, enzyme assays, and nucleic acid studies. Its low UV absorbance makes it suitable for spectrophotometric measurements .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl 3-aminocrotonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride, followed by acylation with 3-methoxypropylchloride to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide.", "Starting Materials": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "2,4-dimethylbenzoyl chloride", "ethyl 3-aminocrotonate", "lithium aluminum hydride", "3-methoxypropylchloride" ], "Reaction": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine is condensed with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine.", "The intermediate is then reacted with ethyl 3-aminocrotonate in the presence of a base such as potassium carbonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile.", "The nitrile group is reduced to the corresponding amine using lithium aluminum hydride in anhydrous ether.", "The resulting amine is then acylated with 3-methoxypropylchloride in the presence of a base such as triethylamine to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide." ] } | |

CAS RN |

899919-87-0 |

Product Name |

3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide |

Molecular Formula |

C25H30N4O5 |

Molecular Weight |

466.538 |

IUPAC Name |

3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |

InChI |

InChI=1S/C25H30N4O5/c1-17-9-10-20(18(2)15-17)27-23(31)16-29-21-8-5-4-7-19(21)24(32)28(25(29)33)13-11-22(30)26-12-6-14-34-3/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,26,30)(H,27,31) |

InChI Key |

IHBYEWXAIRYQSC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)

![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)

![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)